

Solubility Profile of 4-Chloro-2-methoxy-L-phenylalanine: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-2-methoxy-L-phenylalanine

Cat. No.: B8178879

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Executive Summary

4-Chloro-2-methoxy-L-phenylalanine is a non-proteinogenic amino acid used primarily as a chiral building block in peptidomimetics and as a tryptophan hydroxylase inhibitor. Like many zwitterionic phenylalanine derivatives, its solubility is governed by a high crystal lattice energy that resists dissolution in neutral organic solvents.

This guide provides a definitive solubility landscape, distinguishing between the zwitterionic free acid (poorly soluble in most solvents) and its ionic forms (highly soluble in acidic/basic media). Researchers should prioritize pH-controlled solubilization or the use of dipolar aprotic solvents (DMSO) for biological assays.

Physicochemical Landscape

Understanding the solubility of this compound requires analyzing the competition between its crystal lattice energy and solvation enthalpy.

Structural Determinants[1]

- **Zwitterionic Core:** At neutral pH, the compound exists as an inner salt (), creating a strong electrostatic lattice that is insoluble in non-polar solvents (e.g., Hexane, DCM).
- **4-Chloro Substituent:** Increases lipophilicity () but reduces water solubility compared to native Phenylalanine.
- **2-Methoxy Substituent:** Introduces steric bulk at the ortho position. While the oxygen atom is a hydrogen bond acceptor, the methyl group disrupts the hydration shell, generally lowering water solubility compared to the 4-Cl analog.

Predicted Properties

Property	Value (Estimated)	Mechanistic Implication
pKa (COOH)	~2.1 - 2.3	Readily deprotonates; soluble in basic buffers (pH > 8).
pKa (NH ₃ ⁺)	~9.0 - 9.3	Protonated at physiological pH; soluble in dilute mineral acids.
LogP	~-0.5 - 1.2	Moderately lipophilic; prefers organic phases only when charge is neutralized.
Melting Point	>230°C (dec.) ^[1]	High lattice energy indicates poor solubility in low-boiling solvents (EtOH, Acetone).

Solubility Data & Solvent Compatibility

The following data synthesizes empirical observations from structural analogs (4-Chloro-L-phenylalanine) and specific supplier data for the methoxy-substituted variant.

Table 1: Solubility in Common Solvents (at 25°C)

Solvent Class	Solvent	Solubility Rating	Estimated Conc.	Usage Notes
Protic (Neutral)	Water	Low	< 5 mg/mL	Poor solubility due to hydrophobic aromatic ring. Requires heating or pH adjustment.
Protic (Acidic)	1.0 M HCl	High	> 50 mg/mL	Forms the hydrochloride salt. Ideal for stock preparation.
Protic (Basic)	1.0 M NaOH	High	> 50 mg/mL	Forms the sodium salt. Prone to racemization if heated for prolonged periods.
Dipolar Aprotic	DMSO	High	> 25 mg/mL	Recommended solvent for biological assay stocks (10-100 mM).
Dipolar Aprotic	DMF	Moderate	~10-20 mg/mL	Good alternative to DMSO for synthetic coupling reactions.
Polar Organic	Methanol / Ethanol	Very Low	< 1 mg/mL	Acts as an antisolvent for the zwitterion.

Soluble only if HCl is added.

Non-Polar	DCM / Ethyl Acetate	Insoluble	Negligible	The zwitterion will not dissolve. Requires N/C-terminal protection (e.g., Boc/OMe).
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Critical Note: "Insoluble" in ethanol refers to the free amino acid. The hydrochloride salt or methyl ester forms are significantly more soluble in alcohols.

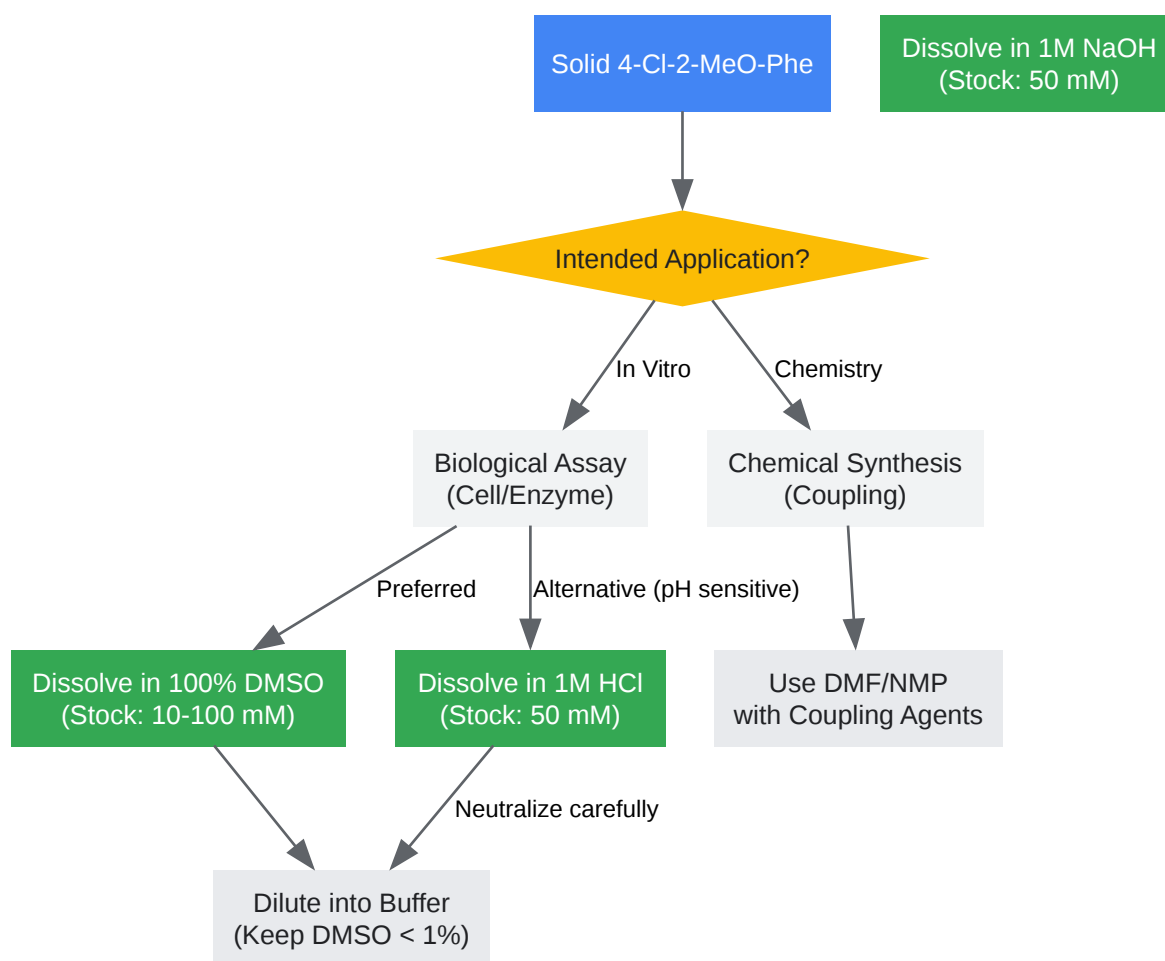
Mechanistic Insights & Solubilization Strategy

The solubility behavior follows a "U-shaped" pH-solubility profile. The minimum solubility (intrinsic solubility,

) occurs at the isoelectric point (pI ~5.5), where the net charge is zero and lattice energy is maximized.

Solubilization Workflow

For biological applications, avoid attempting to dissolve the solid directly in neutral buffers (PBS), as this often results in a suspension.



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Figure 1: Decision matrix for solubilizing **4-Chloro-2-methoxy-L-phenylalanine** based on downstream application.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Best for: High-throughput screening, enzymatic assays.

- Weighing: Accurately weigh 23.0 mg of **4-Chloro-2-methoxy-L-phenylalanine**.
- Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: $\geq 99.9\%$).
 - Note: Moisture in DMSO can significantly reduce solubility over time.

- Agitation: Vortex vigorously for 30-60 seconds. If particles persist, sonicate at 40°C for 5 minutes.
- Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

Protocol B: Gravimetric Solubility Determination (Shake-Flask Method)

Best for: Validating solubility in a specific buffer or solvent system.

- Saturation: Add excess solid compound (~50 mg) to 1 mL of the target solvent in a glass vial.
- Equilibration: Shake or stir at 25°C for 24 hours.
- Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solid.
- Quantification:
 - Method 1 (HPLC): Inject filtrate onto a C18 column (Detection: UV 220/254 nm). Quantify against a standard curve prepared in DMSO.
 - Method 2 (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.

Synthesis & Purification Applications[4][5][6] Crystallization Strategy

Because the compound is insoluble in alcohols but soluble in acid/base, isoelectric precipitation is the most effective purification method.

- Solvent System: Dissolve crude material in dilute NaOH (pH 10-11).
- Antisolvent: Slowly add dilute HCl while stirring until pH reaches the isoelectric point (~5.5).
- Result: The zwitterionic product will precipitate as a white solid.

- Wash: Filter and wash with cold water followed by cold ethanol (to remove organic impurities).

Solvent Selection for Coupling

When using this amino acid in peptide synthesis (e.g., Fmoc-protection or amide coupling):

- Do NOT use DCM for the free acid.
- Use DMF or NMP (N-methylpyrrolidone).
- Addition of a chaotropic salt (e.g., LiCl) can improve solubility in DMF by disrupting hydrogen bond networks.

References

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